
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(p-tolyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(p-tolyl)benzamide, also known as HMN-176, is a synthetic compound that has been studied for its potential use in cancer treatment.
Scientific Research Applications
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(p-tolyl)benzamide has been studied for its potential use as an anticancer agent. In vitro studies have shown that it exhibits cytotoxic effects against a variety of cancer cell lines, including breast, lung, and colon cancer cells. Furthermore, it has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Mechanism of Action
The mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(p-tolyl)benzamide involves the inhibition of tubulin polymerization, which is necessary for the formation of microtubules, a critical component of the cytoskeleton. By disrupting microtubule formation, this compound prevents cancer cells from dividing and proliferating, leading to cell death.
Biochemical and Physiological Effects:
In addition to its cytotoxic effects, this compound has been shown to have anti-angiogenic properties, meaning that it inhibits the formation of new blood vessels, which are necessary for tumor growth and metastasis. Furthermore, it has been shown to have anti-inflammatory effects, which may contribute to its anticancer activity.
Advantages and Limitations for Lab Experiments
One advantage of using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(p-tolyl)benzamide in lab experiments is its high potency and selectivity for cancer cells. However, one limitation is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(p-tolyl)benzamide. One area of focus could be the development of more efficient synthesis methods to improve its solubility and bioavailability. Additionally, further studies could be conducted to investigate its potential use in combination with other anticancer agents or as a targeted therapy for specific types of cancer. Finally, clinical trials could be conducted to evaluate its safety and efficacy in humans.
In conclusion, this compound is a synthetic compound with potential as an anticancer agent. Its mechanism of action involves the inhibition of tubulin polymerization, leading to cell death. While there are limitations to its use in lab experiments, there are several future directions for its study that could lead to its development as a valuable tool in cancer treatment.
Synthesis Methods
The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(p-tolyl)benzamide involves a multi-step process that includes the condensation of 2-hydroxy-6-methylquinoline-3-carboxaldehyde with 3-nitrobenzoyl chloride, followed by reduction with sodium borohydride and subsequent acylation with p-toluenesulfonyl chloride. The final product is obtained through a deprotection reaction with hydrochloric acid.
Properties
IUPAC Name |
N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O4/c1-16-6-9-21(10-7-16)27(25(30)18-4-3-5-22(14-18)28(31)32)15-20-13-19-12-17(2)8-11-23(19)26-24(20)29/h3-14H,15H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPDBDVIDVMHWJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC3=C(C=CC(=C3)C)NC2=O)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7707837.png)
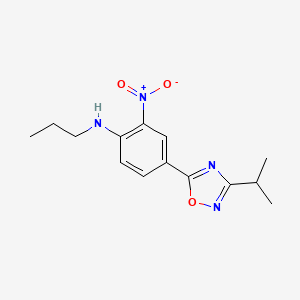



![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7707879.png)
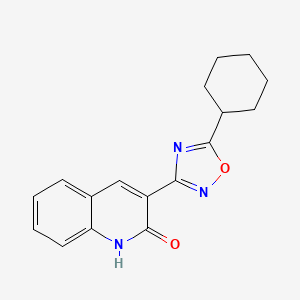
![N-[5-(ethylsulfamoyl)-2-methoxyphenyl]-4-methylbenzamide](/img/structure/B7707897.png)
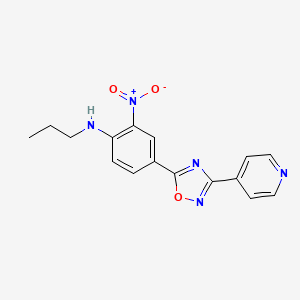

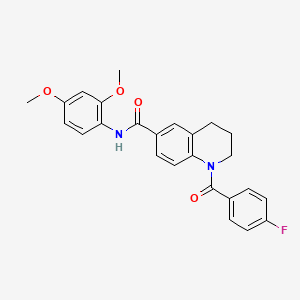
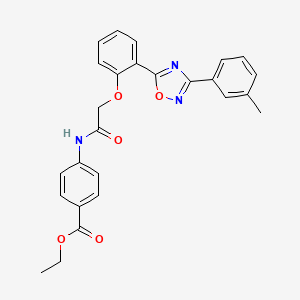
![2-bromo-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7707944.png)
![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-chlorophenyl)acetamide](/img/structure/B7707952.png)
